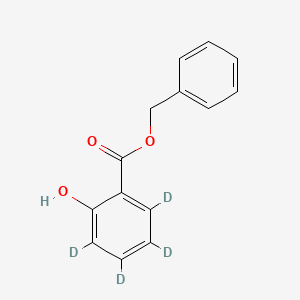

Salicylate de benzyle-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl Salicylate-d4 is a deuterium-labeled version of Benzyl Salicylate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the benzyl group, making it useful for tracing and quantitation in various analytical applications .

Applications De Recherche Scientifique

Benzyl Salicylate-d4 is widely used in scientific research due to its stable isotope labeling. It is used in:

Chemistry: As a tracer in reaction mechanisms and kinetic studies.

Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: In the development of new fragrances and UV filters for cosmetic products

Mécanisme D'action

Target of Action

Benzyl Salicylate-d4 is the deuterium labeled Benzyl Salicylate It’s non-deuterated form, benzyl salicylate, is known to inhibit the activity of the enzyme known as cyclooxygenase (cox) which causes the formation of prostaglandins . Prostaglandins are substances which cause inflammation, swelling, pain, and fever .

Biochemical Pathways

Benzyl Salicylate-d4, like its non-deuterated form, is synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis is considered to originate from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both are biosynthetic pathways starting in plastids from chorismate and vary between plant species .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Analyse Biochimique

Biochemical Properties

Benzyl Salicylate-d4 plays a significant role in biochemical reactions due to its structural similarity to salicylic acid derivatives. It interacts with several enzymes and proteins, including salicylate hydroxylase and isochorismate synthase. Salicylate hydroxylase converts Benzyl Salicylate-d4 into catechol, a process crucial for the synthesis of siderophores in bacteria . Isochorismate synthase, on the other hand, converts chorismate to isochorismate, a precursor for salicylate synthesis . These interactions highlight the compound’s involvement in essential biochemical pathways.

Cellular Effects

Benzyl Salicylate-d4 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In renal tubular epithelial cells, Benzyl Salicylate-d4 has been shown to attenuate apoptosis induced by oxidative stress . This nephroprotective effect is mediated through the modulation of apoptosis-related proteins such as MAPK, Bax/Bcl-2 ratio, and caspases . Additionally, Benzyl Salicylate-d4 can impact cell signaling pathways by increasing membrane permeability and influencing systemic acquired resistance signaling .

Molecular Mechanism

At the molecular level, Benzyl Salicylate-d4 exerts its effects through various binding interactions and enzyme modulations. It binds to salicylate-binding proteins, which play a role in its transport and distribution within cells . The compound also inhibits or activates specific enzymes, such as salicylate hydroxylase, which converts it into catechol . These interactions lead to changes in gene expression and cellular responses, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl Salicylate-d4 can change over time due to its stability and degradation. The compound is stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that Benzyl Salicylate-d4 can maintain its nephroprotective effects in vitro, although its efficacy may diminish with prolonged exposure . These temporal changes are crucial for understanding its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of Benzyl Salicylate-d4 vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and apoptosis . At higher doses, it may cause adverse effects, including toxicity and disruption of metabolic processes . Studies have shown that the threshold for toxicity in animal models is dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

Benzyl Salicylate-d4 is involved in several metabolic pathways, primarily those related to salicylate metabolism. It is synthesized from chorismate via the isochorismate pathway, which involves enzymes such as isochorismate synthase and salicylate synthase . The compound can also undergo modifications, such as hydroxylation by salicylate hydroxylase, leading to the production of catechol . These pathways highlight the compound’s role in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

Within cells and tissues, Benzyl Salicylate-d4 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by its binding affinity to salicylate-binding proteins, which play a role in its cellular uptake and transport .

Subcellular Localization

Benzyl Salicylate-d4 is localized in various subcellular compartments, including the cytoplasm and peroxisomes . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that the compound reaches specific organelles, where it can exert its biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl Salicylate-d4 can be synthesized by esterification of deuterated salicylic acid with deuterated benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or a supported catalyst like zinc oxide. The reaction is carried out at elevated temperatures, usually between 140°C and 200°C, for several hours .

Industrial Production Methods: In industrial settings, the production of Benzyl Salicylate-d4 involves similar esterification processes but on a larger scale. The use of supported catalysts helps in achieving higher yields and easier separation of the product. The process also minimizes the production of inorganic salt wastewater, making it more environmentally friendly .

Types of Reactions:

Oxidation: Benzyl Salicylate-d4 can undergo oxidation reactions, where the benzyl group is oxidized to form benzaldehyde or benzoic acid.

Reduction: Reduction reactions can convert Benzyl Salicylate-d4 to benzyl alcohol and salicylic acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, salicylic acid.

Substitution: Various substituted benzyl salicylates depending on the nucleophile used

Comparaison Avec Des Composés Similaires

Benzyl Salicylate: The non-deuterated version, commonly used in cosmetics and fragrances.

Phenyl Salicylate: Another ester of salicylic acid, used as an analgesic and antiseptic.

Salicylic Acid: The parent compound, widely used in skincare products for its anti-inflammatory properties.

Uniqueness: Benzyl Salicylate-d4 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracing and quantitation purposes. This labeling provides more accurate and reliable data in various analytical applications compared to its non-deuterated counterparts .

Propriétés

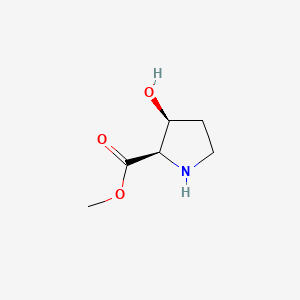

IUPAC Name |

benzyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2/i4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTQGTTXIYCGGC-DOGSKSIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)